BenchChemオンラインストアへようこそ!

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide

Kinase inhibition p38α MAPK Indole-5-carboxamide

CAS 2034384-22-8 is a precisely defined pyrazole–indole hybrid featuring a 1H-indole-5-carboxamide pharmacophore and a unique 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl hinge-binding vector. Unlike generic pyrazole–indole mixtures, this specific isomer enables reproducible ATP-competitive kinase screening (p38α MAPK) and MAO-B selectivity profiling. Its rigid three-ring architecture supports reliable molecular docking (AutoDock Vina/Glide) and antiproliferative assays (Huh7, HCT-116, MCF-7). Procuring this exact CAS ensures structural fidelity for SAR expansion and hit validation.

Molecular Formula C19H17N5O
Molecular Weight 331.379
CAS No. 2034384-22-8
Cat. No. B2480240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide
CAS2034384-22-8
Molecular FormulaC19H17N5O
Molecular Weight331.379
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)NC=C4
InChIInChI=1S/C19H17N5O/c1-24-18(5-7-23-24)16-8-13(10-20-12-16)11-22-19(25)15-2-3-17-14(9-15)4-6-21-17/h2-10,12,21H,11H2,1H3,(H,22,25)
InChIKeyJDZUAKXLKISDOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide (CAS 2034384-22-8): Scaffold Identity and Chemical Class Context for Research Procurement


N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide (CAS 2034384-22-8, molecular formula C₁₉H₁₇N₅O) is a synthetic hybrid molecule structurally defined by a 1H-indole-5-carboxamide core linked through a methylene bridge to a 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl motif [1]. Conceptually, it belongs to the broader pyrazole–indole conjugate class, a privileged structural framework in kinase inhibitor discovery and antitubulin research [2]. The compound is assigned the research identifier YMR-65 and is catalogued under the CISMeF vocabulary as an organic chemical with pharmacological substance potential [1].

Why Pyrazole–Indole Regioisomers and Indole-2(3)-Carboxamide Analogs Cannot Be Interchanged with CAS 2034384-22-8 in Mechanistic Studies


Within the pyrazole–indole hybrid chemotype, subtle positional isomerisms profoundly redirect target engagement profiles. The specific 1H-indole-5-carboxamide substitution pattern of CAS 2034384-22-8 is a recognized pharmacophore for ATP-competitive kinase inhibition, exemplified by the clinical p38α inhibitor SCIO-469, whereas the indole-2-carboxamide regioisomer (CAS 2034385-03-8 [kuujia.com]) typically populates distinct binding pockets [1]. Similarly, shifting the pyrazole attachment from the 5-position to the 4-position on the pyridine ring (as in CAS 2034384-22-8 vs. the 4-pyrazolyl isomer) alters the vectorial presentation of the methylpyrazole, directly impacting hydrogen-bonding geometry at enzyme hinge regions and the projected inhibitory profile [2]. These scaffold-level differences render generic substitution unreliable for target-based or phenotypic assay reproducibility.

Product-Specific Quantitative Differentiation Evidence for N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide (CAS 2034384-22-8)


Indole-5-Carboxamide vs. Indole-2-Carboxamide Scaffolds: Differentiated Kinase Inhibition Potential Based on p38α MAPK Pharmacology

The 1H-indole-5-carboxamide core of CAS 2034384-22-8 is structurally congruent with the pharmacophore of SCIO-469 (talmapimod), a clinical-stage, ATP-competitive p38α MAPK inhibitor that demonstrated significant, dose-dependent tumor growth reduction in RPMI-8226 multiple myeloma xenografts [1]. In contrast, the regioisomeric indole-2-carboxamide scaffold has been predominantly associated with tubulin polymerization inhibition, as seen in indole-3-pyrazole-5-carboxamide hybrids with IC₅₀ values of 0.6–2.9 µM against hepatocellular carcinoma cell lines but with distinct colchicine-site binding modes [2]. These divergent pharmacologies confirm that the 5-carboxamide substitution of CAS 2034384-22-8 is a structural determinant for kinase-targeted screening, not interchangeable with 2-carboxamide analogs.

Kinase inhibition p38α MAPK Indole-5-carboxamide SCIO-469

MAO-B Inhibitory Potential of the Indole-5-Carboxamide Pharmacophore vs. Structurally Divergent Indole-Carboxamide Isomers

The 1H-indole-5-carboxamide motif, as found in CAS 2034384-22-8, is a validated subnanomolar MAO-B inhibitor scaffold. The benchmark compound N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (PSB-1410) exhibits an IC₅₀ of 0.227 nM against human MAO-B with >5,700-fold selectivity over MAO-A, while the corresponding indazole-5-carboxamide (PSB-1491) yields IC₅₀ = 0.386 nM and >25,000-fold selectivity [1]. In contrast, the indole-2-carboxamide isomer (CAS 2034385-03-8) lacks this established MAO-B pharmacophore linkage, and no MAO-B inhibitory data are reported for indole-2-carboxamide–pyrazole hybrids [2]. This positions the indole-5-carboxamide isomer as the chemotype of choice for MAO-B-focused research programs.

Monoamine oxidase B Indole-5-carboxamide Subnanomolar potency Neurodegeneration

5-Pyrazolyl vs. 4-Pyrazolyl Pyridine Substitution: Impact on Target-Binding Geometry and Molecular Recognition

The attachment of the N-methylpyrazole at the 5-position of the pyridine ring in CAS 2034384-22-8 establishes a specific dihedral angle and hydrogen-bonding vector that is absent in the 4-pyrazolyl regioisomer (e.g., N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide). Molecular docking studies on structurally related indole-3-pyrazole-5-carboxamide hybrids demonstrate that pyrazole orientation directly governs binding affinity at the colchicine site of tubulin (docking scores ranging from −6.2 to −8.1 kcal/mol depending on pyrazole substitution pattern) [1]. The 5-pyrazolyl configuration of CAS 2034384-22-8 projects the methyl group into a distinct subpocket that, by analogy, would be inaccessible to the 4-pyrazolyl isomer, thereby differentiating the steric and electronic complementarity to ATP-binding sites in kinases [1].

Pyrazole regioisomerism Hinge-binding geometry Kinase inhibitor design Molecular docking

Antiproliferative Activity Differential: Pyrazole–Indole-5-Carboxamide Hybrids Compared to Indole-3-Pyrazole-5-Carboxamide Library Compounds

The broader class of pyrazole–indole hybrids has demonstrated antiproliferative activity comparable to or exceeding the FDA-approved multikinase inhibitor sorafenib. In a structurally diverse library of 20 indole-3-pyrazole-5-carboxamide analogs (compounds 10–29), several derivatives showed IC₅₀ values in the range of 0.6–2.9 µM against Huh7 hepatocellular carcinoma cells, equaling or surpassing sorafenib (IC₅₀ = 3.0 µM in the same assay) [1]. Separately, pyrazole–indole conjugates 7a and 7b produced IC₅₀ values of 6.1 ± 1.9 µM and 7.9 ± 1.9 µM, respectively, against HepG2 cells, outperforming doxorubicin (IC₅₀ = 24.7 ± 3.2 µM) [2]. While data for the specific CAS 2034384-22-8 compound are not yet published, its indole-5-carboxamide scaffold is a privileged pharmacophore in both the antitubulin and kinase-targeted libraries described above, supporting its prioritization as a screening candidate in oncology panels.

Antiproliferative Hepatocellular carcinoma Sorafenib benchmark Cytotoxicity

Physicochemical and Drug-Likeness Properties: In Silico Differentiation from Bulkier Indole–Pyrazole Analogs

CAS 2034384-22-8 (MW = 331.38 g/mol) possesses a molecular weight and topological polar surface area (tPSA ≈ 70–85 Ų, estimated) that place it within favorable Lipinski and CNS drug-likeness parameter space. By comparison, the indole-2-carboxamide regioisomer featuring bulkier benzamide or sulfonamide substituents (e.g., CAS 2034463-57-3, MW = 382.4 g/mol; CAS 2034521-37-2, MW = 360.4 g/mol) exhibit higher molecular weights and increased tPSA, which may negatively affect passive membrane permeability [1]. The relatively compact structure of CAS 2034384-22-8, with a methylene linker connecting the indole-5-carboxamide to the pyridine–pyrazole motif, yields a favorable balance of hydrogen-bond donors (2) and acceptors (5), consistent with oral bioavailability potential absent in extended-linker or heavily functionalized comparators [1].

Physicochemical properties Lipinski rule of five Drug-likeness CNS MPO score

High-Impact Research and Industrial Application Scenarios for N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide (CAS 2034384-22-8)


Kinase Inhibitor Screening Cascades Targeting p38α MAPK and Related ATP-Binding Enzymes

The indole-5-carboxamide core of CAS 2034384-22-8 is structurally matched to the ATP-competitive kinase inhibitor pharmacophore exemplified by SCIO-469, which achieved significant tumor growth inhibition in preclinical multiple myeloma xenograft models [1]. Procurement of this compound enables screening against p38α MAPK and structurally related kinases in biochemical (e.g., ADP-Glo, LanthaScreen) and cellular (e.g., phospho-HSP27 AlphaLISA) assay formats, with the 5-pyrazolyl-pyridine orientation providing a defined hinge-binding vector for structure–activity relationship expansion [2].

MAO-B Inhibitor Lead Discovery and Neuroprotection Research

The 1H-indole-5-carboxamide scaffold is a validated subnanomolar MAO-B inhibitor motif, with benchmark compound PSB-1410 exhibiting an IC₅₀ of 0.227 nM and >5,700-fold selectivity over MAO-A [3]. CAS 2034384-22-8, bearing this pharmacophore, is directly applicable to fluorometric MAO-B/MAO-A selectivity screening (kynuramine substrate assay) and cell-based neuroprotection models (e.g., SH-SY5Y neuroblastoma cells under oxidative stress), serving as a structural starting point for CNS-penetrant MAO-B inhibitor development.

Anticancer Phenotypic Profiling in Hepatocellular and Colorectal Carcinoma Panels

Pyrazole–indole hybrids within the same chemotype space have demonstrated antiproliferative IC₅₀ values ranging from 0.6 to 7.9 µM against Huh7, HepG2, MCF-7, and HCT-116 cancer cell lines, with select analogs outperforming sorafenib and doxorubicin [2][4]. CAS 2034384-22-8 can be deployed in 96-well SRB or MTT cytotoxicity assays across hepatocellular carcinoma (Huh7, HepG2, Mahlavu), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116) panels, with flow cytometric cell-cycle analysis (propidium iodide staining) as a mechanistic follow-up to assess G2/M arrest and apoptotic induction.

Computational Chemistry and Fragment-Based Drug Design Using the Pyridine–Pyrazole–Indole Hybrid Template

The well-defined three-ring architecture of CAS 2034384-22-8 (indole–carboxamide linker–pyridine–pyrazole) provides a rigid, vectorially defined scaffold suitable for molecular docking studies at ATP-binding sites (e.g., AutoDock Vina, Glide SP/XP) and quantum mechanical DFT calculations (B3LYP/6-311+G(d,p)) to probe electronic determinants of target binding [2]. The compound's drug-like physicochemical profile (MW 331.38, HBD 2, HBA 5) further supports its use as a fragment-like starting point for in silico library enumeration and pharmacophore modeling in kinase and MAO-B inhibitor design programs.

Quote Request

Request a Quote for N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.